molecular formula C13H20N4O2 B15274640 3-Butyl-7-isobutyl-3,7-dihydro-purine-2,6-dione

3-Butyl-7-isobutyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B15274640
M. Wt: 264.32 g/mol
InChI Key: BPVZWSXAQGXGDJ-UHFFFAOYSA-N
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Description

3-butyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include alkylation, cyclization, and oxidation reactions. The precise conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-butyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

    Cyclization conditions: Acidic or basic catalysts, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-butyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

3-butyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

3-butyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C13H20N4O2/c1-4-5-6-17-11-10(12(18)15-13(17)19)16(8-14-11)7-9(2)3/h8-9H,4-7H2,1-3H3,(H,15,18,19)

InChI Key

BPVZWSXAQGXGDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C=N2)CC(C)C

Origin of Product

United States

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